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Compound of Interest

Compound Name: 4-Methoxy-alpha-toluenethiol

Cat. No.: B016433 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-
alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a key intermediate in organic

synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development,

this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of

this data to confirm the compound's molecular structure, providing both foundational knowledge

and field-proven insights.

Compound Profile: 4-Methoxy-alpha-toluenethiol
IUPAC Name: (4-methoxyphenyl)methanethiol[3][4]

Synonyms: 4-Methoxybenzyl mercaptan, p-Methoxybenzylthiol[3][5]

CAS Number: 6258-60-2[1][3]

Molecular Formula: C₈H₁₀OS[1][3]

Molecular Weight: 154.23 g/mol [1][5]

Structure: Chemical structure of 4-Methoxy-alpha-toluenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of an organic molecule. For 4-Methoxy-alpha-toluenethiol, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons, their electronic environment, and

their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectral Data for 4-Methoxy-alpha-toluenethiol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 Doublet 2H Ar-H (ortho to CH₂SH)

~6.8 Doublet 2H Ar-H (ortho to OCH₃)

~3.7 Singlet 3H O-CH₃

~3.6 Doublet 2H Ar-CH₂-SH

~1.7 Triplet 1H S-H

Interpretation:

The ¹H NMR spectrum clearly indicates a 1,4-disubstituted (para) benzene ring. The two

doublets at ~7.2 and ~6.8 ppm are characteristic of aromatic protons in such a system. The

upfield shift of the protons ortho to the methoxy group is due to the electron-donating nature of

the oxygen atom. The singlet at ~3.7 ppm with an integration of 3H is indicative of the methoxy

group's protons. The benzylic protons appear as a doublet at ~3.6 ppm, coupled to the thiol

proton. The thiol proton itself appears as a triplet at ~1.7 ppm, a result of coupling with the

adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-alpha-toluenethiol in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal

standard.

¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 4-Methoxy-alpha-toluenethiol

Chemical Shift (δ) ppm Assignment

~158 Ar-C-OCH₃

~133 Ar-C-CH₂SH

~130 Ar-CH (ortho to CH₂SH)

~114 Ar-CH (ortho to OCH₃)

~55 O-CH₃

~28 Ar-CH₂-SH

Interpretation:

The ¹³C NMR spectrum shows six distinct carbon signals, consistent with the molecular

symmetry. The signal at ~158 ppm is characteristic of an aromatic carbon attached to an

oxygen atom. The quaternary carbon attached to the CH₂SH group appears at ~133 ppm. The

two signals for the protonated aromatic carbons at ~130 and ~114 ppm further confirm the

para-substitution pattern. The methoxy carbon is observed at ~55 ppm, and the benzylic

carbon at ~28 ppm.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans

is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-Methoxy-alpha-toluenethiol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~2600-2550 Weak S-H stretch (thiol)

~1610, 1510, 1460 Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~830 Strong
C-H bend (para-disubstituted

ring)

Interpretation:

The IR spectrum provides strong evidence for the key functional groups in 4-Methoxy-alpha-
toluenethiol. The weak absorption in the 2600-2550 cm⁻¹ region is a definitive indicator of the

S-H stretching vibration of the thiol group.[3] The strong bands in the aromatic region (1610-

1460 cm⁻¹) confirm the presence of the benzene ring. A prominent C-O stretching band around
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1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group. The out-of-plane C-H

bending vibration at approximately 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the

aromatic ring.

Experimental Protocol: IR Spectroscopy (ATR)

Sample Preparation: Place a small drop of the neat liquid sample of 4-Methoxy-alpha-
toluenethiol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Key Mass Spectral Data for 4-Methoxy-alpha-toluenethiol (Electron Ionization)

m/z Relative Intensity (%) Assignment

154 High [M]⁺ (Molecular Ion)

121 High [M - SH]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Interpretation:

The electron ionization (EI) mass spectrum of 4-Methoxy-alpha-toluenethiol shows a

prominent molecular ion peak [M]⁺ at m/z 154, which corresponds to its molecular weight.[3][6]

A major fragmentation pathway involves the loss of the sulfhydryl radical (•SH), resulting in a
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strong peak at m/z 121, which corresponds to the 4-methoxybenzyl cation. This cation is a key

fragment observed in the mass spectra of many para-methoxy substituted benzyl compounds.

Further fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 4-Methoxy-alpha-toluenethiol in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization source.

Chromatographic Separation: Inject the sample into the GC. Use a suitable capillary column

(e.g., DB-5) and a temperature program to separate the compound from any impurities.

Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion

source of the MS. The resulting mass spectrum is recorded.

Integrated Spectroscopic Analysis
The following diagram illustrates how the different spectroscopic techniques work together to

confirm the structure of 4-Methoxy-alpha-toluenethiol. Each technique provides a unique

piece of the structural puzzle, and their combined interpretation leads to an unambiguous

identification.
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Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

self-validating system for the structural confirmation of 4-Methoxy-alpha-toluenethiol. Each

technique offers critical and complementary information, from the carbon-hydrogen framework
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and functional group identification to the overall molecular weight and fragmentation patterns.

This guide serves as a practical reference for researchers, demonstrating the logical workflow

of spectroscopic data interpretation in modern chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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